2-(2,4-dichlorophenoxy)-N-(4-phenylbutyl)propanamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-(4-phenylbutyl)propanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their use in agricultural applications to control broadleaf weeds. The structure of this compound includes a dichlorophenoxy group and a phenylbutyl group attached to a propanamide backbone, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-phenylbutyl)propanamide typically involves the following steps:
Preparation of 2,4-dichlorophenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of 2,4-dichlorophenoxyacetic acid: The 2,4-dichlorophenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2,4-dichlorophenoxyacetic acid.
Amidation: The 2,4-dichlorophenoxyacetic acid is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with 4-phenylbutylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(4-phenylbutyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(4-phenylbutyl)propanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant physiology and its potential use as a herbicide.
Medicine: Investigated for its potential therapeutic effects and its mechanism of action in biological systems.
Industry: Used in the formulation of herbicidal products for agricultural use.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-phenylbutyl)propanamide involves its interaction with plant hormone pathways. It mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the plant. The compound targets specific receptors and pathways involved in cell elongation and division, disrupting normal plant growth processes.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with a similar structure but lacking the phenylbutyl group.
4-chlorophenoxyacetic acid: Another herbicide with a similar mode of action but different substitution pattern.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(4-phenylbutyl)propanamide is unique due to the presence of the phenylbutyl group, which enhances its lipophilicity and potentially its biological activity. This structural difference may result in distinct interactions with biological targets compared to other phenoxy herbicides.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-phenylbutyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NO2/c1-14(24-18-11-10-16(20)13-17(18)21)19(23)22-12-6-5-9-15-7-3-2-4-8-15/h2-4,7-8,10-11,13-14H,5-6,9,12H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCFJKFGAYSKKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCCC1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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